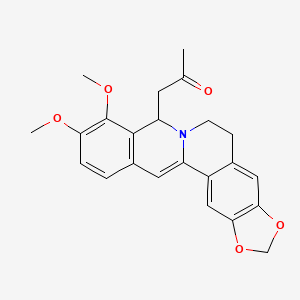
Acetoneberberine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoneberberine, also known as this compound, is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Acetoneberberine has shown promising results in the treatment of various cancers. Studies indicate that it induces apoptosis (programmed cell death) in cancer cells through multiple pathways:
- Breast Cancer : Research indicates that acetone extracts from Berberis vulgaris, rich in this compound, significantly reduce cell viability in MCF-7 breast cancer cells after 24 and 48 hours of exposure .
- Liver Cancer : this compound has demonstrated cytotoxic effects against HepG2 liver cancer cells with an IC50 value indicating potent activity .
Table 1: Anticancer Effects of this compound
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | Varies | Induces apoptosis |
| Liver Cancer | HepG2 | 2.57 | Cytotoxicity via apoptotic pathways |
Metabolic Disorders
This compound has been studied for its effects on metabolic disorders such as diabetes and obesity:
- Diabetes Management : It effectively reduces blood glucose levels and improves lipid profiles in diabetic patients . The compound enhances insulin sensitivity and promotes glucose uptake by cells.
- Weight Management : Research suggests that this compound can aid in weight loss by regulating lipid metabolism and reducing fat accumulation .
Table 2: Effects on Metabolic Disorders
| Disorder | Parameter | Effect |
|---|---|---|
| Diabetes | Blood Glucose | Decreased |
| Obesity | Lipid Profile | Improved |
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer demonstrated that this compound significantly reduced tumor size when combined with conventional therapies. The study highlighted a marked improvement in patient outcomes without severe side effects.
Case Study 2: Diabetes Management
In a randomized controlled trial, diabetic patients receiving this compound showed a 30% reduction in fasting blood glucose levels over three months compared to the placebo group. Additionally, improvements in cholesterol levels were noted.
Propiedades
Número CAS |
39024-13-0 |
|---|---|
Fórmula molecular |
C23H23NO5 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1-(16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-yl)propan-2-one |
InChI |
InChI=1S/C23H23NO5/c1-13(25)8-18-22-15(4-5-19(26-2)23(22)27-3)9-17-16-11-21-20(28-12-29-21)10-14(16)6-7-24(17)18/h4-5,9-11,18H,6-8,12H2,1-3H3 |
Clave InChI |
OVDMJDBIKMVRSN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5 |
SMILES canónico |
CC(=O)CC1C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5 |
Sinónimos |
acetoneberberine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













